Benzanilide, 4'-phenyl-
Description
Benzanilide, 4'-phenyl- is a useful research compound. Its molecular formula is C19H15NO and its molecular weight is 273.3 g/mol. The purity is usually 95%.
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Biological Activity
Benzanilide, 4'-phenyl- (Chemical Formula: C19H15NO, CID: 88678) is a compound that has garnered attention for its diverse biological activities. This article aims to provide a comprehensive overview of its biological properties, including antimicrobial, anticancer, and other pharmacological effects, supported by data tables and relevant case studies.
Chemical Structure and Properties
Benzanilide, 4'-phenyl- features a phenyl group at the para position of the benzanilide structure. The molecular structure can be represented as follows:
This structural configuration is crucial for its biological activity, influencing its interaction with various biological targets.
Antimicrobial Activity
Recent studies have demonstrated that benzanilide derivatives exhibit significant antimicrobial properties. The minimum inhibitory concentration (MIC) values for various derivatives have been reported, indicating their effectiveness against several bacterial strains.
Compound | MIC (µg/ml) | Bacterial Strains |
---|---|---|
Benzanilide, 4'-phenyl- | 15.6 | Staphylococcus aureus |
7.81 | Escherichia coli | |
3.91 | Salmonella typhi | |
125 | Klebsiella pneumoniae |
These findings suggest that the compound's efficacy is influenced by its lipophilicity and electronic properties of the phenyl ring, which enhance its membrane perturbing activity against bacteria .
Anticancer Activity
Benzanilide derivatives have also been investigated for their anticancer potential. A study focusing on various substituted benzanilides revealed that specific substitutions significantly enhance anticancer activity against human lung cancer cells (A549).
Compound | Cell Viability (%) | Substitution Type |
---|---|---|
Benzanilide, 4'-phenyl- | 64 | 4-chlorophenyl |
61 | 4-bromophenyl | |
50 | 4-dimethylaminophenyl |
The incorporation of electron-donating groups like dimethylamino has shown particularly potent anticancer activity, suggesting that the electronic nature of substituents plays a critical role in modulating biological effects .
The mechanisms underlying the biological activities of benzanilide derivatives involve several pathways:
- Antimicrobial Mechanism : The compounds disrupt bacterial cell membranes and interfere with DNA replication processes. Studies indicate that they can alter the electrophoretic mobility of DNA, suggesting an intracellular mode of action .
- Anticancer Mechanism : The anticancer effects are attributed to the induction of apoptosis in cancer cells through the activation of caspase pathways and inhibition of cell proliferation signals .
Case Studies
- Study on Antimicrobial Efficacy : A comparative analysis was conducted on various benzanilide derivatives against resistant strains of bacteria. Results indicated that modifications to the phenyl ring significantly enhanced antibacterial potency, particularly against multidrug-resistant strains .
- Investigation into Anticancer Properties : A series of benzanilide derivatives were synthesized and tested for their cytotoxic effects on A549 cells. The study concluded that specific substitutions not only increased cytotoxicity but also reduced viability in non-cancerous cells, highlighting a need for further optimization to minimize toxicity .
Properties
IUPAC Name |
N-(4-phenylphenyl)benzamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15NO/c21-19(17-9-5-2-6-10-17)20-18-13-11-16(12-14-18)15-7-3-1-4-8-15/h1-14H,(H,20,21) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XMUUGQPZYBWERT-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)NC(=O)C3=CC=CC=C3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15NO | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60174817 | |
Record name | Benzanilide, 4'-phenyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60174817 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
273.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
1 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID47198867 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
20743-57-1 | |
Record name | N-[1,1′-Biphenyl]-4-ylbenzamide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=20743-57-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4'-Phenylbenzanilide | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020743571 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Benzanilide, 4'-phenyl- | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=406168 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Benzanilide, 4'-phenyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60174817 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4'-PHENYLBENZANILIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/AJ3UON2LWK | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
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